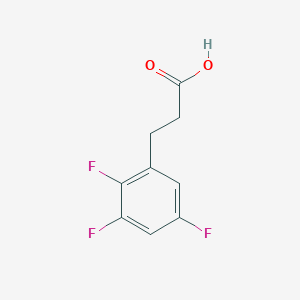

3-(2,3,5-Trifluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVGSHLXHOLMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CCC(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592351 | |

| Record name | 3-(2,3,5-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-45-2 | |

| Record name | 2,3,5-Trifluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,5-Trifluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(2,3,5-Trifluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3,5-Trifluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the physical properties of this compound is therefore essential for its effective use in research and development, enabling informed decisions in areas such as formulation, analytical method development, and interpretation of structure-activity relationships.

This technical guide provides a consolidated overview of the known and predicted physical properties of this compound, alongside standardized protocols for their experimental determination.

Core Physical Properties

A comprehensive characterization of a compound's physical properties is fundamental to its application in a research and development setting. The following table summarizes the key physical data for this compound. It is important to note that experimentally determined data for this specific isomer is limited in publicly accessible literature; therefore, some values are predicted based on computational models.

| Property | Value | Source/Method |

| CAS Number | 886499-45-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₇F₃O₂ | - |

| Molecular Weight | 204.15 g/mol | - |

| Boiling Point | 73 °C at 1 mmHg | Synquest Labs[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available (predicted) | Computational prediction methods are available[2][3][4][5][6] |

Experimental Protocols for Physical Property Determination

Accurate and reproducible experimental data is the gold standard in chemical characterization. Below are detailed, step-by-step methodologies for determining key physical properties of aromatic carboxylic acids like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small, dry sample of the crystalline compound is finely crushed.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding a compound's solubility in various solvents is crucial for reaction setup, purification, formulation, and in vitro/in vivo studies. A qualitative solubility assessment can be performed as a first-pass screening.

Methodology:

-

Solvent Selection: A panel of common laboratory solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of labeled vials.

-

Solvent Addition: A measured volume of each solvent (e.g., 0.1 mL) is added to the respective vials.

-

Observation and Mixing: The vials are agitated (e.g., vortexed) for a set period (e.g., 1 minute) and visually inspected for dissolution.

-

Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble." For quantitative analysis, further solvent can be added incrementally until dissolution is complete.

Caption: Workflow for Qualitative Solubility Profiling.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanoic acid chain. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methylene protons of the propanoic acid chain will likely appear as triplets, coupled to the adjacent methylene group. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the fluorine substituents. The carbons of the propanoic acid chain will be in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ will be present due to the C=O stretching of the carbonyl group. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.15 g/mol ) would be expected. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxyl group (-COOH) and cleavage of the bond between the alpha and beta carbons of the propanoic acid chain. The presence of three fluorine atoms will result in a characteristic isotopic pattern.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids should be followed. These compounds are typically acidic and can be irritating to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

For more detailed safety information, it is advisable to consult the SDS for structurally similar compounds, such as 3-(3-Trifluoromethylphenyl)propionic acid or other fluorinated phenylpropanoic acids, while recognizing that the specific toxicology of the target compound may differ.[1][7]

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. While some key experimental data is not yet publicly available, the provided protocols and predicted spectral characteristics offer a strong basis for researchers and drug development professionals working with this compound. As with any chemical, a thorough experimental characterization is recommended to confirm these properties for each specific batch.

References

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-27. [Link]

-

Rowan Scientific. (2025). How to Predict pKa. [Link]

-

CORE. (2024). ANI neural network potentials for small molecule pKa prediction. [Link]

-

Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. acris. [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mrupp.info [mrupp.info]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acris.aalto.fi [acris.aalto.fi]

- 6. How to Predict pKa | Rowan [rowansci.com]

- 7. synquestlabs.com [synquestlabs.com]

3-(2,3,5-Trifluorophenyl)propanoic acid chemical structure and CAS number 886499-45-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3,5-Trifluorophenyl)propanoic acid, identified by the CAS number 886499-45-2, is a fluorinated aromatic carboxylic acid.[1] As a derivative of phenylpropanoic acid, it belongs to a class of compounds with significant relevance in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring can profoundly alter the molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound, offering valuable insights for its application in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a propanoic acid moiety attached to a 2,3,5-trifluorinated benzene ring.

Chemical Structure:

Molecular Formula: C₉H₇F₃O₂[1]

Molecular Weight: 204.15 g/mol [1]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 886499-45-2 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 | [1] |

| Appearance | Solid (predicted) | Inferred from analogs |

| Melting Point | 43-47 °C (for 3-(3-fluorophenyl)propionic acid) | [2] |

| Boiling Point | 125 °C at 14.0 hPa (for 3-(3-fluorophenyl)propionic acid) | [2] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: a Knoevenagel condensation followed by catalytic hydrogenation. This method is analogous to the synthesis of similar arylpropanoic acids.

Step 1: Knoevenagel Condensation to form 3-(2,3,5-Trifluorophenyl)propenoic acid

The synthesis begins with the Knoevenagel condensation of 2,3,5-trifluorobenzaldehyde with malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine or piperidine, and results in the formation of the α,β-unsaturated carboxylic acid intermediate.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 2,3,5-trifluorobenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2,3,5-trifluorophenyl)propenoic acid.

Step 2: Catalytic Hydrogenation to this compound

The second step involves the reduction of the carbon-carbon double bond of the propenoic acid intermediate. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Reaction Scheme:

Experimental Protocol:

-

Dissolve 3-(2,3,5-trifluorophenyl)propenoic acid (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or tetrahydrofuran.

-

Add 10% palladium on carbon (1-5 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram:

Caption: Two-step synthesis of this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanoic acid chain.

-

Aromatic Region (δ 6.8-7.5 ppm): The two protons on the trifluorinated phenyl ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Propanoic Acid Chain:

-

-CH₂- (adjacent to the aromatic ring, δ ~2.9-3.1 ppm): This will likely be a triplet, coupled to the adjacent methylene group.

-

-CH₂- (adjacent to the carboxyl group, δ ~2.6-2.8 ppm): This will also appear as a triplet, coupled to the other methylene group.

-

-COOH (δ ~10-12 ppm): A broad singlet, characteristic of a carboxylic acid proton.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals.

-

Carboxyl Carbon (δ ~175-180 ppm): The carbonyl carbon of the carboxylic acid.

-

Aromatic Carbons (δ ~110-160 ppm): Six signals are expected for the carbons of the phenyl ring. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly shifted.

-

Propanoic Acid Chain Carbons:

-

-CH₂- (adjacent to the aromatic ring, δ ~30-35 ppm).

-

-CH₂- (adjacent to the carboxyl group, δ ~35-40 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Mass Spectrometry

In a mass spectrum (Electron Ionization), the following fragments would be expected:

-

Molecular Ion (M⁺): A peak at m/z = 204, corresponding to the molecular weight of the compound.

-

Loss of -COOH (M-45): A fragment at m/z = 159.

-

Tropylium-like ion from benzylic cleavage: A fragment corresponding to the trifluorobenzyl cation.

Applications in Drug Discovery and Medicinal Chemistry

Arylpropanoic acids are a well-established class of compounds with diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.[3] Fluorination can improve metabolic stability by blocking sites of oxidation, and it can increase binding affinity to target proteins through favorable electronic interactions.

Given these principles, this compound is a valuable building block for the synthesis of novel therapeutic agents. Its potential applications include, but are not limited to:

-

Development of Novel NSAIDs: The trifluorinated phenyl moiety may lead to derivatives with improved efficacy or a better safety profile compared to existing NSAIDs.

-

Synthesis of Enzyme Inhibitors: The phenylpropanoic acid scaffold can be incorporated into molecules designed to inhibit various enzymes implicated in disease.

-

Probes for Chemical Biology: The unique fluorine substitution pattern can be exploited for ¹⁹F NMR-based studies of protein-ligand interactions.

While specific patented applications for this compound are not prominent in the literature, its structural similarity to other biologically active fluorinated compounds suggests its potential as a key intermediate in future drug discovery programs.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar arylpropanoic acids and fluorinated aromatic compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][4][5][6]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

-

-

Storage: Store in a tightly closed container in a dry and cool place.[1]

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. Its synthesis can be reliably achieved through a two-step sequence of Knoevenagel condensation and catalytic hydrogenation. While detailed experimental data for this specific compound is sparse, its properties can be reasonably inferred from those of its structural analogs. As the demand for novel fluorinated molecules in drug discovery continues to grow, compounds like this compound will likely play an increasingly important role in the development of new therapeutic agents.

References

-

PrepChem.com. (n.d.). Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. Retrieved from [Link]

-

Patel, D. R., & Patel, N. C. (2015). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Mini-Reviews in Medicinal Chemistry, 15(14), 1147-1173. Retrieved from [Link]

Sources

- 1. 3-(2,3,5-Trifluorophenyl)propionic acid - CAS:886499-45-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. jelsciences.com [jelsciences.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. 3-Perfluoropropyl Propanoic Acid | LGC Standards [lgcstandards.com]

- 6. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Spectroscopic Profile of 3-(2,3,5-Trifluorophenyl)propanoic Acid

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(2,3,5-Trifluorophenyl)propanoic acid (CAS 886499-45-2), a compound of interest for researchers, scientists, and professionals in drug development.[1][2][3] In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to construct a reliable, predicted spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture, featuring a trifluorinated phenyl ring attached to a propanoic acid moiety. This structure gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, providing a detailed interpretation of the expected spectral features.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide unique and complementary information.

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the protons of the propanoic acid chain and the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.0 - 7.2 | Multiplet | 1H | Ar-H | The proton on the aromatic ring will be split by the adjacent fluorine atoms. |

| ~6.8 - 7.0 | Multiplet | 1H | Ar-H | The second aromatic proton will also show complex splitting due to coupling with fluorine atoms. |

| ~2.9 - 3.1 | Triplet | 2H | -CH₂-Ar | The methylene group adjacent to the aromatic ring will be a triplet due to coupling with the neighboring CH₂ group. |

| ~2.6 - 2.8 | Triplet | 2H | -CH₂-COOH | The methylene group adjacent to the carbonyl group will be a triplet due to coupling with the other CH₂ group. |

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 - 160 (d) | C-F | Aromatic carbons directly bonded to fluorine will show a large chemical shift and will be split into doublets. |

| ~145 - 150 (d) | C-F | The second aromatic carbon bonded to fluorine. |

| ~135 - 140 (d) | C-F | The third aromatic carbon bonded to fluorine. |

| ~125 - 130 | Ar-C | The quaternary aromatic carbon attached to the propanoic acid chain. |

| ~110 - 115 (t) | Ar-CH | Aromatic CH group, appearing as a triplet due to coupling with two fluorine atoms. |

| ~105 - 110 (t) | Ar-CH | The second aromatic CH group. |

| ~30 - 35 | -CH₂- | Methylene carbon of the propanoic acid chain. |

| ~25 - 30 | -CH₂- | The other methylene carbon of the propanoic acid chain. |

2.3. Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum is expected to show three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-coupling) will be characteristic of their positions on the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -120 | Multiplet | F at C2 |

| -130 to -140 | Multiplet | F at C3 |

| -150 to -160 | Multiplet | F at C5 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the carboxylic acid and the trifluorophenyl group.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1210-1320 | C-O stretch | Carboxylic acid |

| 1100-1400 | C-F stretch | Aryl fluoride |

| 1450-1600 | C=C stretch | Aromatic ring |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[4] The strong C=O absorption is also a key diagnostic peak.[4]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 204 | [M]⁺ |

| 185 | [M - F]⁺ or [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 133 | [M - C₂H₄COOH]⁺ |

Predicted Fragmentation Pathway

The primary fragmentation is likely to involve the loss of the carboxylic acid group or cleavage of the propanoic acid chain. The trifluorophenyl cation would be a stable and prominent fragment.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

For ¹⁹F NMR, use a proton-decoupled pulse sequence and reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

5.2. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an ATR-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Label the major absorption bands.

5.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC or LC inlet. Use electron ionization (EI) at 70 eV.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provide a comprehensive set of analytical benchmarks for the identification and characterization of this compound. Researchers and scientists working with this molecule can use this guide to aid in their synthetic and analytical endeavors.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]

-

Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

-

NIST WebBook. 3-(4-Fluorophenyl)propionic acid. [Link]

-

MDPI. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. [Link]

-

NIH. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

Sources

- 1. CAS 886499-45-2 | 2621-3-2P | MDL MFCD06660215 | 3-(2,3,5-Trifluorophenyl)propionic acid | SynQuest Laboratories [synquestlabs.com]

- 2. parchem.com [parchem.com]

- 3. 3-(2,3,5-Trifluorophenyl)propionic acid - CAS:886499-45-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility profile of 3-(2,3,5-Trifluorophenyl)propanoic acid in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(2,3,5-Trifluorophenyl)propanoic Acid

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone physical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility profile of this compound. While specific experimental data for this compound is not widely published, this document will equip researchers with the foundational knowledge and practical methodologies to determine its solubility in common laboratory solvents. We will delve into the molecular characteristics of the compound, predict its solubility behavior based on established chemical principles, and provide detailed, self-validating protocols for both kinetic and thermodynamic solubility determination.

Molecular Structure Analysis of this compound

The solubility of a compound is intrinsically linked to its molecular structure.[2] The structure of this compound presents a fascinating interplay of polar and non-polar characteristics that govern its interaction with various solvents.

-

The Propanoic Acid Moiety (-CH₂CH₂COOH): This functional group is the primary driver of polarity in the molecule. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).[4][5] This feature suggests a favorable interaction with polar protic solvents like water, ethanol, and methanol. In aqueous solutions, the pKa of the carboxylic acid will significantly influence its solubility; at pH values above its pKa, the compound will deprotonate to form a more soluble carboxylate anion.

-

The Trifluorophenyl Ring: The benzene ring itself is inherently non-polar and lipophilic. The addition of three fluorine atoms significantly alters its electronic properties. Fluorine is highly electronegative, creating strong C-F dipoles. However, the symmetrical arrangement of these dipoles on the phenyl ring can influence the overall molecular dipole moment. The trifluorophenyl group contributes to the molecule's lipophilicity and will favor interactions with non-polar or moderately polar solvents through van der Waals forces and dipole-dipole interactions.

Predictive Solubility Profile

Based on the structural analysis, we can apply the fundamental principle of "like dissolves like" to predict the solubility of this compound in various classes of common laboratory solvents.[6][7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with these solvents.[4][5] Solubility in water will be pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the polar part of the molecule. DMSO is a particularly powerful solvent for compounds with mixed polarity.[6] |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Moderate | The non-polar trifluorophenyl ring will interact favorably with these solvents, but the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. |

Experimental Determination of Solubility: A Methodological Deep Dive

To move from prediction to empirical data, rigorous experimental evaluation is necessary. The two most common types of solubility assays in drug discovery are kinetic and thermodynamic solubility measurements.[8][9]

Kinetic vs. Thermodynamic Solubility

It is crucial to understand the distinction between these two measurements as they provide different, yet complementary, insights.[2]

-

Kinetic Solubility: This is a high-throughput method often used in early drug discovery.[9][10] It measures the concentration at which a compound, rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer, remains in solution after a short incubation period.[1][11] This method is fast but can sometimes overestimate the true solubility as it may not represent a true equilibrium state.

-

Thermodynamic Solubility: Also known as equilibrium solubility, this method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[3][12] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-72 hours).[8][12] This is considered the "gold standard" for solubility measurement and is critical for later-stage development and formulation.[3][12]

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining both kinetic and thermodynamic solubility.

Caption: A flowchart illustrating the parallel workflows for kinetic and thermodynamic solubility assays.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This protocol is designed to determine the equilibrium solubility of this compound using the shake-flask method, which is a widely accepted standard.[13]

Objective: To determine the maximum concentration of the test compound that can be maintained in solution in a given solvent under equilibrium conditions.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile, Hexane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (25°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Compound Addition: Accurately weigh approximately 1-2 mg of solid this compound and add it to a glass vial. An excess of solid is required to ensure saturation is achieved.[8]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[12] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is advisable.[8]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles. This step is critical to ensure only the dissolved compound is measured.

-

Quantification:

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at known concentrations.

-

Analyze both the filtered samples and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.[14]

-

Protocol 2: Kinetic Solubility Assay

This protocol outlines a high-throughput method suitable for early-stage screening, where a DMSO stock of the compound is introduced into an aqueous buffer.[10][11]

Objective: To rapidly assess the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous medium.

Materials:

-

10 mM stock solution of this compound in 100% DMSO.

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Plate reader (Nephelometer or UV-Vis spectrophotometer) or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 or 20 mM) of the compound in 100% DMSO.[10]

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer-containing wells to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (≤1-2%) to minimize its co-solvent effects.[8]

-

Incubation: Seal the plate and place it on a plate shaker for a defined incubation period, typically 1 to 2 hours at room temperature.[1]

-

Detection (Choose one method):

-

Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1][2] The concentration at which significant scattering is observed is the kinetic solubility limit.

-

Direct UV / LC-MS: After incubation, filter the contents of the wells using a 96-well filter plate.[11] Quantify the concentration of the compound in the filtrate using a UV plate reader or by LC-MS analysis against a standard curve. The measured concentration is the kinetic solubility.[1]

-

Conclusion and Forward Look

Understanding the solubility of this compound is not an academic exercise but a practical necessity for advancing its development. This guide has provided a theoretical framework for predicting its behavior based on its unique molecular structure, highlighting the dual influence of its polar carboxylic acid head and its lipophilic trifluorophenyl tail. More importantly, it has laid out detailed, actionable protocols for the experimental determination of both its kinetic and thermodynamic solubility. By employing these methodologies, researchers can generate the robust, empirical data needed to make informed decisions, whether in hit-to-lead optimization, formulation development, or preclinical assessment. The principles and protocols detailed herein serve as a comprehensive resource for any scientist tasked with characterizing this, or similar, promising compounds.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Abraham Entertainment. Solubility Of Polar Compounds: Unraveling The Secrets. [Link]

-

SlideShare. solubility experimental methods.pptx. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

YouTube. How Do Hydrogen Bonds Influence Solubility? - Chemistry For Everyone. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

Theoretical and computational studies of trifluorophenylpropanoic acid isomers

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Trifluorophenylpropanoic Acid Isomers for Drug Discovery and Materials Science

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of trifluorophenylpropanoic acid isomers. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the elucidation of molecular properties and the prediction of chemical behavior.

Part 1: Foundational Principles and Strategic Importance

Trifluorophenylpropanoic acid and its isomers represent a significant class of molecules in medicinal chemistry and materials science. The introduction of the trifluoromethyl (-CF3) group can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. These modifications are often crucial for enhancing the efficacy and pharmacokinetic profile of drug candidates. Computational and theoretical studies provide a powerful, cost-effective, and time-efficient means to explore the vast chemical space of these isomers, guiding experimental efforts and accelerating the discovery process.

The Significance of Isomerism

The specific placement of the trifluoromethyl group on the phenyl ring or the propanoic acid chain gives rise to numerous isomers, each with a unique three-dimensional structure and electronic distribution. These subtle differences can lead to profound changes in biological activity and material properties. For instance, the binding affinity of a drug molecule to its target protein is highly dependent on its shape and electrostatic potential, both of which are isomer-specific.

The Role of Computational Chemistry

Computational chemistry serves as an in silico laboratory, allowing for the detailed investigation of molecular properties that may be difficult or impossible to measure experimentally. Through the application of quantum mechanics and classical mechanics, we can predict:

-

Molecular Geometry and Conformational Stability: Identifying the most stable three-dimensional arrangements of the atoms.

-

Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in experimental characterization.

-

Electronic Properties: Understanding the distribution of electrons and its influence on reactivity and intermolecular interactions.

-

Thermodynamic Properties: Calculating energies, enthalpies, and free energies to predict reaction outcomes and relative stabilities.

Part 2: Core Computational Methodologies: A Practical Guide

The successful computational study of trifluorophenylpropanoic acid isomers hinges on the appropriate selection and application of theoretical methods. This section details the most common and effective approaches, emphasizing the rationale behind their use.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the predominant method for studying the electronic structure of molecules due to its excellent balance of accuracy and computational cost.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Initial Structure Generation: A 3D structure of the desired trifluorophenylpropanoic acid isomer is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Method Selection:

-

Functional: The B3LYP functional is a widely used and well-validated choice for organic molecules, offering a good description of both structure and energetics.

-

Basis Set: The 6-311++G(d,p) basis set is recommended for achieving high accuracy in both geometry and electronic properties. The diffuse functions (++) are crucial for describing the lone pairs on oxygen and fluorine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

-

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a minimum is reached.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. This serves two critical purposes:

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Data and IR Spectra: The calculation yields thermodynamic properties (zero-point vibrational energy, enthalpy, Gibbs free energy) and the theoretical infrared (IR) spectrum.

-

Time-Dependent DFT (TD-DFT) for Electronic Spectra

To understand the optical properties of these isomers, Time-Dependent DFT (TD-DFT) is employed to predict their electronic absorption spectra (UV-Vis).

Protocol 2: Calculation of UV-Vis Spectra

-

Optimized Geometry: The optimized geometry from the DFT calculation is used as the starting point.

-

TD-DFT Calculation: A TD-DFT calculation is performed, typically using the same functional and basis set as the geometry optimization for consistency.

-

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is highly recommended, as solvent-solute interactions can significantly shift the absorption maxima. The choice of solvent in the calculation should match the experimental conditions.

-

Analysis of Results: The output provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption peaks).

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the computational analysis of a trifluorophenylpropanoic acid isomer.

Caption: A typical workflow for the computational analysis of trifluorophenylpropanoic acid isomers.

Part 3: In-Depth Analysis of Molecular Properties

This section explores the specific molecular properties of trifluorophenylpropanoic acid isomers that can be elucidated through computational studies and their implications.

Conformational Analysis: The Key to Biological Activity

The biological activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies.

Methodology: A potential energy surface scan is performed by systematically rotating key dihedral angles (e.g., the C-C bond connecting the phenyl ring and the propanoic acid side chain) and calculating the energy at each step. The resulting energy profile reveals the low-energy conformers, which can then be fully optimized.

Table 1: Hypothetical Relative Energies of 2-(Trifluoromethyl)phenylpropanoic Acid Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 5.2 |

| 2 | 60° | 1.5 |

| 3 | 120° | 0.0 |

| 4 | 180° | 2.8 |

Note: This data is illustrative. Actual values would be obtained from computational scans.

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming the identity of synthesized isomers.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculated shifts, when properly referenced, can be directly compared to experimental data to aid in structure elucidation.

-

IR Spectroscopy: The vibrational frequencies and intensities calculated from the DFT frequency analysis correspond to the peaks in an IR spectrum. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to improve agreement.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity and how it interacts with other molecules.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and its ability to participate in electronic transitions.

-

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and docking with a protein receptor. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Logical Relationships in Drug Design

The interplay between a molecule's structure and its biological activity is a cornerstone of drug design. The following diagram illustrates this relationship.

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Fluorinated Phenylpropanoic Acids

Abstract

The strategic incorporation of fluorine into phenylpropanoic acid scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—are intrinsically linked to the three-dimensional arrangement of atoms in the solid state.[1][2] This guide provides an in-depth technical exploration of the crystal structure analysis of fluorinated phenylpropanoic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the profound influence of fluorine on molecular conformation and crystal packing, detail the experimental workflow of single-crystal X-ray diffraction, and present computational methods for a deeper understanding of intermolecular interactions. This document is designed not as a rigid protocol, but as a dynamic guide, empowering researchers to make informed decisions in their structural analysis endeavors.

The Fluorine Factor: More Than Just an Atomic Substitution

The introduction of fluorine into a phenylpropanoic acid molecule is not a trivial substitution. Its high electronegativity and the low polarizability of the C-F bond fundamentally alter the electronic landscape of the molecule, which in turn dictates its intermolecular interactions and, consequently, its crystal packing.[3] Understanding these nuances is critical for rational drug design and the engineering of crystalline materials with desired properties.

A crucial aspect to consider is the conformational preference of the propanoic acid side chain. A recent study on 3,5-bistrifluoromethylhydrocinnamic acid revealed a gauche conformation of the propanoic acid side chain, a deviation from the typical trans conformation observed in other 3-phenylpropanoic acid structures.[4] This conformational shift was attributed to the strong electron-withdrawing nature of the two trifluoromethyl groups, highlighting the profound influence of fluorine substitution on molecular geometry.[4]

Furthermore, fluorine's participation in non-covalent interactions is a subject of ongoing research and debate. While the classic O-H···O hydrogen bonds forming centrosymmetric dimers are often the primary supramolecular motif in phenylpropanoic acid crystal structures, fluorine introduces a rich variety of weaker, yet structurally significant, interactions.[4][5] These include C-H···F hydrogen bonds and F···F interactions, which can play a pivotal role in stabilizing the crystal lattice.[6][7][8][9] The contribution of F···F interactions to the lattice energy can be substantial, increasing with the number of fluorine atoms, though they are often less dominant than C-H···O and C-H···F hydrogen bonds.[6]

The Crystallographer's Compass: A Methodical Approach to Structure Elucidation

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both experimental skill and a deep understanding of crystallographic principles. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement in a crystalline solid.[10][11][12]

The Art and Science of Crystal Growth

The adage "garbage in, garbage out" holds particularly true in crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. For fluorinated phenylpropanoic acids, which can exhibit a range of polarities and intermolecular interaction propensities, a systematic approach to crystallization is paramount.

Experimental Protocol: Screening for High-Quality Single Crystals

-

Solvent Selection: Begin with a diverse range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The goal is to find a solvent in which the compound has moderate solubility.

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation over several days to weeks. This is often the simplest and most effective starting point.[13]

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[13] Dissolve the compound in a small volume of a relatively non-volatile solvent (the "well solvent"). Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the well solvent will gradually decrease the solubility of the compound, promoting crystallization.

-

Liquid-Liquid Diffusion: Create a layered system with a solution of the compound in a denser solvent at the bottom and a less dense anti-solvent carefully layered on top.[14] Crystallization will occur at the interface as the solvents slowly mix.

-

Thermal Control (Cooling Crystallization): For compounds with a significant temperature-dependent solubility, dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and then allow it to cool slowly.

The choice of crystallization technique should be guided by the properties of the specific fluorinated phenylpropanoic acid. For instance, the presence of strong hydrogen bonding donors and acceptors might favor crystallization from protic solvents, while the introduction of large, non-polar fluorinated groups might necessitate the use of less polar solvents.

From Diffraction Pattern to Electron Density Map: The SCXRD Workflow

Once a suitable single crystal is obtained, the process of data collection and structure solution can begin. Modern diffractometers automate much of this process, but a conceptual understanding of the workflow is essential for troubleshooting and interpreting the results.[11][12]

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for SCXRD Analysis:

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[11]

-

Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-ray beams using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the best possible fit.

-

Validation: The final crystal structure is validated using a variety of metrics to ensure its chemical and crystallographic reasonableness.

Beyond the Ball-and-Stick: Computational Insights into Crystal Packing

While SCXRD provides an unparalleled view of the static crystal structure, computational methods can offer a deeper understanding of the energetic factors that govern crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that partitions the electron density in a crystal among the constituent molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contact.

A recent study on 3,5-bistrifluoromethylhydrocinnamic acid utilized Hirshfeld surface analysis to visualize the key O-H···O hydrogen bonds and other significant intermolecular contacts.[4] This method provides a more intuitive and comprehensive picture of the packing environment than a simple examination of intermolecular distances.

Interaction Energy Calculations: Quantifying the Driving Forces of Crystal Formation

To gain a quantitative understanding of the forces holding the crystal together, pairwise intermolecular interaction energies can be calculated. Methods such as CE-B3LYP allow for the decomposition of the total interaction energy into its electrostatic, polarization, dispersion, and exchange-repulsion components.

In the case of 3,5-bistrifluoromethylhydrocinnamic acid, these calculations revealed that while the O-H···O hydrogen-bonded dimer exhibited the strongest pairwise interaction energy, several other molecular pairs with significant interaction energies were dominated by dispersive forces.[4] This highlights the importance of considering the full spectrum of intermolecular interactions, not just the most prominent hydrogen bonds.

Data Presentation: A Comparative Look at Fluorinated Phenylpropanoic Acids

To illustrate the impact of fluorination on crystallographic parameters, the following table presents hypothetical data for a series of fluorinated phenylpropanoic acids.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 3-Phenylpropanoic Acid | C₉H₁₀O₂ | Monoclinic | P2₁/c | 10.5 | 5.5 | 14.0 | 105 | 780 | 4 |

| 3-(4-Fluorophenyl)propanoic Acid | C₉H₉FO₂ | Monoclinic | P2₁/n | 10.6 | 5.4 | 14.2 | 106 | 795 | 4 |

| 3-(3,5-Difluorophenyl)propanoic Acid | C₉H₈F₂O₂ | Orthorhombic | Pnma | 12.0 | 7.0 | 9.5 | 90 | 798 | 4 |

| 3-(4-Trifluoromethylphenyl)propanoic Acid | C₁₀H₉F₃O₂ | Monoclinic | P2₁/c | 11.0 | 5.8 | 15.5 | 110 | 930 | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Concluding Remarks and Future Outlook

The crystal structure analysis of fluorinated phenylpropanoic acids is a multifaceted endeavor that requires a synergistic approach, combining meticulous experimental work with insightful computational analysis. The presence of fluorine introduces a fascinating layer of complexity to the intermolecular interactions and crystal packing of these molecules, offering both challenges and opportunities for the rational design of new pharmaceuticals and materials. As our understanding of fluorine's role in crystal engineering continues to evolve, so too will our ability to harness its unique properties to create crystalline materials with tailored functionalities.

The continued development of high-throughput crystallization techniques and advances in computational chemistry will undoubtedly accelerate progress in this field.[14][15] The Cambridge Structural Database (CSD) will remain an invaluable resource for systematically studying trends in the crystal packing of fluorinated compounds.[16][17] By embracing a holistic approach that integrates experimental and computational methods, researchers can unlock the full potential of fluorinated phenylpropanoic acids in their respective fields.

References

-

Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(2), 1352–1364. [Link]

-

Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. (2024). Molbank, 2024(2), M1834. [Link]

-

Thomas, A., et al. (2018). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 20(30), 4276-4286. [Link]

-

Petković Benazzouz, M. M., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(5), 3348–3359. [Link]

-

Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(33), 8702–8710. [Link]

-

3-[4-(Trifluoromethyl)phenyl]propanoic acid. (n.d.). ScienceOpen. Retrieved January 17, 2026, from [Link]

-

Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. (2011). Journal of Molecular Structure, 1002(1-3), 8-16. [Link]

-

Guide for crystallization. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020). Beilstein Journal of Organic Chemistry, 16, 766–773. [Link]

-

Fluorine in Crystal Engineering ? ?The Little Atom That Could?. (2014). Accounts of Chemical Research, 47(8), 2544-2551. [Link]

-

Samuels, J. A., et al. (1995). X-ray diffraction and fluorine-19 and thallium-205 NMR evidence for electrophile binding to an organofluorine substituent. Inorganic Chemistry, 34(17), 4543–4545. [Link]

-

(2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals, 10(10), 911. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2130-2150. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 17, 2026, from [Link]

-

CCDC 632818: Experimental Crystal Structure Determination. (2007). Research Explorer - The University of Manchester. [Link]

-

Search - Access Structures. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]

-

Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects. (2021). Russian Journal of Inorganic Chemistry, 66(13), 2029-2041. [Link]

-

Showing Compound 3-Phenylpropanoic acid (FDB008271). (n.d.). FooDB. Retrieved January 17, 2026, from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry, 21(31), 6331-6355. [Link]

-

Crystal structure of perfluorononanoic acid, C9HF17O2. (2024). Powder Diffraction, 1-7. [Link]

-

Recent Advances on Fluorine Chemistry. (2024). Molecules, 29(15), 3451. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules, 29(15), 3568. [Link]

-

Crystal structure of perfluorononanoic acid, C >9> HF >17> O >2. (2024). Idaho National Laboratory. [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. unifr.ch [unifr.ch]

- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 15. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Search - Access Structures [ccdc.cam.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Strategic Imperative of Fluorine Substitution in Phenylpropanoic Acids: An In-depth Technical Guide

Introduction: Beyond Simple Bioisosterism

For the modern medicinal chemist, the phenylpropanoic acid scaffold represents a cornerstone of non-steroidal anti-inflammatory drug (NSAID) development. Yet, unlocking its full therapeutic potential often necessitates a nuanced approach to molecular engineering. Among the most powerful tools in this endeavor is the strategic incorporation of fluorine. To view fluorine substitution as a mere bioisosteric replacement for hydrogen is to overlook a universe of intricate physicochemical and metabolic modulations.[1][2] This guide provides an in-depth exploration of the multifaceted role of fluorine in the phenylpropanoic acid core, moving beyond general principles to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind fluorine's influence on acidity, lipophilicity, metabolic stability, and molecular conformation, supported by actionable experimental protocols and detailed case studies.

Pillar I: Modulating Physicochemical Properties - A Game of Inductive Effects and Lipophilicity

The introduction of fluorine, the most electronegative element, onto the phenyl ring of a propanoic acid derivative initiates a cascade of electronic effects that can be precisely tuned to optimize drug-like properties.[2]

The Inductive Effect on Acidity (pKa)

The acidity of the carboxylic acid moiety is a critical determinant of a drug's absorption, distribution, and target engagement. Fluorine's potent electron-withdrawing inductive effect significantly influences this property. By pulling electron density away from the carboxyl group, fluorine stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa).[3][4]

The magnitude of this effect is highly dependent on the position of the fluorine atom relative to the propanoic acid side chain. The effect diminishes with distance, being most pronounced at the ortho and para positions.[5]

Table 1: Impact of Phenyl Ring Fluorination on the Acidity of Phenylalkanoic Acids

| Compound | Substitution Pattern | pKa (Predicted/Experimental) | Change in Acidity (ΔpKa vs. Parent) |

| Benzoic Acid | Unsubstituted | 4.20 | - |

| 4-Fluorobenzoic Acid | para-Fluoro | 4.14 | -0.06 |

| 4-Chlorobenzoic Acid | para-Chloro | 3.98 | -0.22 |

| Phenylpropanoic Acid | Unsubstituted | ~4.73 | - |

| 2-Fluorophenylpropanoic Acid | ortho-Fluoro | Lower than parent (exact value varies) | Significant Increase |

| 3-Fluorophenylpropanoic Acid | meta-Fluoro | Moderately lower than parent | Moderate Increase |

| 4-Fluorophenylpropanoic Acid | para-Fluoro | Lower than parent | Significant Increase |

Navigating Lipophilicity (LogP)

Lipophilicity is a double-edged sword in drug design; it is essential for membrane permeability but can also lead to metabolic instability and off-target effects if too high. A single fluorine-for-hydrogen substitution on an aromatic ring generally increases the partition coefficient (LogP) by approximately 0.3-0.5 units.[2] This enhancement in lipophilicity can improve passive diffusion across biological membranes. However, the overall impact is context-dependent and can be influenced by other molecular features. For instance, in a series of G protein-coupled receptor 40 (GPR40) agonists based on a phenylpropanoic acid scaffold, the introduction of polar functionalities was explored to decrease the high lipophilicity of the initial lead compounds.[7][8]

Pillar II: Enhancing Metabolic Stability - The C-F Bond as a Metabolic Shield

One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance metabolic stability.[9][10] The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I drug metabolism.[9][10]

Case Study: Targeted Fluorination of Flurbiprofen

Flurbiprofen, a widely-used NSAID, provides an excellent case study. Its phenylpropanoic acid core is subject to metabolic oxidation. A study utilizing the fungus Cunninghamella elegans, a model for mammalian drug metabolism, identified the 4'-position of the second phenyl ring as a metabolically labile site.[9]

Based on this insight, fluorinated derivatives were synthesized. The introduction of a fluorine atom at the 4'-position effectively blocked this metabolic "soft spot," rendering the drug inactive to oxidative transformation by the fungal model.[9] In contrast, fluorine substitution at the 2' or 3' positions resulted in a slower rate of oxidation compared to the parent drug.[9] This demonstrates the power of strategically placing fluorine to prolong a drug's metabolic half-life.

Experimental Protocol: Microsomal Stability Assay

This protocol outlines a standard in vitro assay to determine the metabolic stability of a fluorinated phenylpropanoic acid derivative compared to its non-fluorinated parent compound using liver microsomes.

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of a test compound.

Materials:

-

Human or mouse liver microsomes (pooled)

-

Test compounds (e.g., 2-(2-fluorobiphenyl-4-yl)propanoic acid and its non-fluorinated analog)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Control compounds (e.g., Midazolam, Dextromethorphan)

-

Acetonitrile (ACN) with an internal standard (e.g., Terfenadine)

-

96-well plates, incubator shaker, centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes and other reagents on ice.[11]

-

Prepare a microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[11]

-

Prepare working solutions of test and control compounds in a suitable solvent (e.g., DMSO) and then dilute them in the phosphate buffer to the final desired concentration (e.g., 1-10 µM).[12]

-

-

Incubation:

-

Sampling and Reaction Termination:

-

Sample Processing and Analysis:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (volume of incubation / mg of microsomal protein).[12]

-

Pillar III: The Conformational Control Element

Beyond its electronic and metabolic shielding effects, fluorine can act as a powerful conformational tool. The introduction of a C-F bond can influence the preferred three-dimensional shape of a molecule through stereoelectronic effects, such as the gauche effect, and by altering intramolecular and intermolecular interactions.[14]

Conformational Analysis via NMR Spectroscopy

Understanding the conformational preferences of flexible molecules like phenylpropanoic acids in solution is crucial for rationalizing their biological activity. NMR spectroscopy, particularly in weakly ordering media, is a powerful technique for this purpose.[14] This method allows for the measurement of residual dipolar couplings (RDCs), which are sensitive to the average orientation of the molecule and thus provide detailed information about its conformational landscape.